molecular formula C9H5N3OS B7644780 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile

1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile

Cat. No.: B7644780
M. Wt: 203.22 g/mol
InChI Key: ZBPVOKSLLMPBSN-UHFFFAOYSA-N
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Description

1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile is a heterocyclic compound that features a unique fusion of pyridine and pyrimidine rings

Preparation Methods

The synthesis of 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells. The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile can be compared to other heterocyclic compounds such as pyrido[1,2-a]pyrimidines and pyrimido[1,2-c]pyrimidines. These compounds share similar structural features but differ in their chemical reactivity and biological activities. The unique fusion of pyridine and pyrimidine rings in this compound provides distinct properties that make it a valuable compound for various applications.

Properties

IUPAC Name

1-oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS/c10-5-6-7-3-1-2-4-12(7)9(13)11-8(6)14/h1-4H,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPVOKSLLMPBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=S)NC(=O)N2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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